2-Methylquinoxaline-5-carboxylic acid
CAS No.: 1083299-55-1
Cat. No.: VC5930216
Molecular Formula: C10H8N2O2
Molecular Weight: 188.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1083299-55-1 |
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Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.186 |
IUPAC Name | 2-methylquinoxaline-5-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O2/c1-6-5-11-9-7(10(13)14)3-2-4-8(9)12-6/h2-5H,1H3,(H,13,14) |
Standard InChI Key | MLOAMCROUOUPRF-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC(=C2N=C1)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Methylquinoxaline-5-carboxylic acid features a quinoxaline core substituted with a methyl group at position 2 and a carboxylic acid moiety at position 5 (Figure 1). The planar bicyclic system enables π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and facilitates salt formation. Key structural identifiers include:
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IUPAC Name: 2-methylquinoxaline-5-carboxylic acid
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SMILES: CC1=NC2=CC=CC(=C2N=C1)C(=O)O
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InChIKey: MLOAMCROUOUPRF-UHFFFAOYSA-N
Table 1: Comparative Structural Data for Methylquinoxaline Carboxylic Acid Isomers
The positional isomerism between 2- and 3-methyl derivatives significantly influences their electronic distribution and intermolecular interactions, which may explain divergent biological activities .
Physicochemical Characteristics
While experimental solubility data remain limited, the carboxylic acid group suggests moderate solubility in aqueous alkaline solutions. The compound’s logP (octanol-water partition coefficient) is theoretically estimated to be 1.2, indicating balanced lipophilicity for membrane permeability. Thermal stability analyses of analogous quinoxalines suggest decomposition temperatures above 250°C, making it suitable for high-temperature synthetic applications .
Synthesis and Analytical Characterization
Synthetic Pathways
Quinoxaline derivatives are typically synthesized via condensation of 1,2-diamines with α-diketones. For 2-methylquinoxaline-5-carboxylic acid, plausible routes include:
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Ultrasonic-Assisted Enamine Formation: Ethyl acetoacetate and primary amines react under ultrasonic irradiation with acetic acid catalysis to form enamine intermediates, which subsequently cyclize with quinones .
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High-Temperature Water (HTW) Synthesis: Eco-friendly protocols using subcritical water (230°C) facilitate cyclocondensation of 3,4-diaminobenzoic acid with α-diketones, yielding quinoxaline carboxylic acids with minimal decarboxylation .
Table 2: Representative Reaction Conditions for Quinoxaline Carboxylic Acid Synthesis
Method | Reactants | Catalyst | Temperature | Yield (%) |
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Ultrasonic irradiation | Ethyl acetoacetate + amine | Acetic acid | Reflux | 60–75 |
HTW synthesis | 3,4-Diaminobenzoic acid + diketone | None | 230°C | 70–85 |
Decarboxylation remains a challenge, with yields of undesired byproducts reaching 21% under prolonged heating .
Analytical Techniques
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NMR Spectroscopy: NMR spectra exhibit characteristic signals for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm) .
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 188.1 [M+H].
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Chromatography: Reverse-phase HPLC with C18 columns achieves >98% purity using acetonitrile-water gradients .
Compound | M. tuberculosis MIC (μg/mL) | M. smegmatis MIC (μg/mL) |
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7-Chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | 1.25 | 4 |
Dioxidine (reference) | 10 | 16 |
The ethoxycarbonyl group at position 2 enhances potency, while piperazine substitutions improve pharmacokinetics .
Anticancer Applications
Quinoxalines inhibit tyrosine kinases and hypoxia-inducible factors (HIFs). Molecular docking studies suggest that the carboxylic acid group in 2-methylquinoxaline-5-carboxylic acid chelates metal ions in enzyme active sites, potentially blocking angiogenesis.
Comparative Analysis with Structural Analogues
3-Methylquinoxaline-5-carboxylic Acid
This isomer (CAS: 904813-39-4) shares identical molecular weight and formula but differs in methyl group positioning. While both isomers serve as protein degrader building blocks, the 3-methyl variant shows reduced antimycobacterial efficacy, underscoring the importance of substituent geometry .
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